molecular formula C12H14N6O6S B12693070 Ammonium 2,4-diamino-5-((2-hydroxy-5-nitrophenyl)azo)benzenesulphonate CAS No. 94159-74-7

Ammonium 2,4-diamino-5-((2-hydroxy-5-nitrophenyl)azo)benzenesulphonate

Cat. No.: B12693070
CAS No.: 94159-74-7
M. Wt: 370.34 g/mol
InChI Key: FIUJPXQKUDIKOG-UHFFFAOYSA-N
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Description

Ammonium 2,4-diamino-5-[(2-hydroxy-5-nitrophenyl)azo]benzenesulfonate is a complex organic compound known for its vibrant color properties and applications in various scientific fields. This compound is characterized by its azo group, which is responsible for its distinctive color, and its sulfonate group, which enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium 2,4-diamino-5-[(2-hydroxy-5-nitrophenyl)azo]benzenesulfonate typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of 2,4-diaminobenzenesulfonic acid. This involves treating the compound with nitrous acid under acidic conditions to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 2-hydroxy-5-nitroaniline in an alkaline medium. This step forms the azo compound, which is the core structure of the final product.

    Neutralization: The resulting azo compound is neutralized with ammonium hydroxide to form the ammonium salt.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ammonium 2,4-diamino-5-[(2-hydroxy-5-nitrophenyl)azo]benzenesulfonate undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized, leading to the formation of various oxidation products depending on the conditions and reagents used.

    Reduction: Reduction reactions typically target the azo group, converting it into corresponding amines.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.

    Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products of these reactions vary but often include derivatives with modified functional groups, which can alter the compound’s properties and applications.

Scientific Research Applications

Ammonium 2,4-diamino-5-[(2-hydroxy-5-nitrophenyl)azo]benzenesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a dye and indicator in various chemical reactions due to its color-changing properties.

    Biology: The compound is employed in staining techniques for microscopy, helping to visualize biological tissues and cells.

    Medicine: Research explores its potential use in drug delivery systems and as a diagnostic tool.

    Industry: It is used in the manufacturing of colored products, including textiles and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can participate in electron transfer reactions. The sulfonate group enhances its solubility, allowing it to interact with various molecular targets. In biological systems, it can bind to proteins and nucleic acids, affecting their function and structure.

Comparison with Similar Compounds

Similar Compounds

  • Ammonium 2,4-diamino-5-[(2-hydroxyphenyl)azo]benzenesulfonate
  • Ammonium 2,4-diamino-5-[(2-hydroxy-4-nitrophenyl)azo]benzenesulfonate

Uniqueness

Ammonium 2,4-diamino-5-[(2-hydroxy-5-nitrophenyl)azo]benzenesulfonate is unique due to the specific positioning of its nitro and hydroxyl groups, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring high solubility and specific reactivity.

Properties

CAS No.

94159-74-7

Molecular Formula

C12H14N6O6S

Molecular Weight

370.34 g/mol

IUPAC Name

azanium;2,4-diamino-5-[(2-hydroxy-5-nitrophenyl)diazenyl]benzenesulfonate

InChI

InChI=1S/C12H11N5O6S.H3N/c13-7-4-8(14)12(24(21,22)23)5-9(7)15-16-10-3-6(17(19)20)1-2-11(10)18;/h1-5,18H,13-14H2,(H,21,22,23);1H3

InChI Key

FIUJPXQKUDIKOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N=NC2=CC(=C(C=C2N)N)S(=O)(=O)[O-])O.[NH4+]

Origin of Product

United States

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